molecular formula C10H8 B1625014 1-Ethynyl-4-vinyl-benzene CAS No. 2499-64-1

1-Ethynyl-4-vinyl-benzene

Cat. No.: B1625014
CAS No.: 2499-64-1
M. Wt: 128.17 g/mol
InChI Key: GBLRMBKJBLNURW-UHFFFAOYSA-N
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Description

1-Ethynyl-4-vinyl-benzene is an organic compound with the molecular formula C10H8. It is characterized by the presence of both ethynyl and vinyl functional groups attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-vinyl-benzene can be synthesized through various methods. One common approach involves the Sonogashira coupling reaction, where an aryl halide reacts with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under mild conditions and yields high purity products .

Industrial Production Methods: Industrial production of this compound often involves large-scale Sonogashira coupling reactions. The process is optimized for high yield and efficiency, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-4-vinyl-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethynyl-4-vinyl-benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethynyl-4-vinyl-benzene involves its interaction with various molecular targets. The ethynyl and vinyl groups can participate in reactions that modify the electronic properties of the benzene ring, influencing its reactivity. These interactions can lead to the formation of reactive intermediates that further react with other molecules, facilitating various chemical transformations .

Comparison with Similar Compounds

  • 1-Ethynyl-4-methylbenzene
  • 1-Ethynyl-4-fluorobenzene
  • 1-Ethynyl-4-nitrobenzene

Comparison: 1-Ethynyl-4-vinyl-benzene is unique due to the presence of both ethynyl and vinyl groups, which confer distinct reactivity patterns compared to other similar compounds. For instance, 1-Ethynyl-4-methylbenzene lacks the vinyl group, resulting in different chemical behavior and applications .

Properties

IUPAC Name

1-ethenyl-4-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8/c1-3-9-5-7-10(4-2)8-6-9/h1,4-8H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLRMBKJBLNURW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449082
Record name 1-Ethynyl-4-vinyl-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2499-64-1
Record name 1-Ethynyl-4-vinyl-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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